molecular formula C5H3Cl2N B045657 2,6-Dichloropyridine CAS No. 2402-78-0

2,6-Dichloropyridine

Cat. No.: B045657
CAS No.: 2402-78-0
M. Wt: 147.99 g/mol
InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is one of the six isomers of dichloropyridine and appears as a white solid. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloropyridine is typically synthesized by the chlorination of pyridine. The process involves the reaction of pyridine with chlorine gas in the presence of a catalyst. The reaction conditions include maintaining a temperature range of 80-85°C and using triphosgene as a reagent . The yield of this reaction is generally high, and the product is purified through extraction and washing with solvents like chloroform and brine .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced products like aminopyridines.

Scientific Research Applications

2,6-Dichloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine depends on its application. In the context of pharmaceuticals, it acts as a precursor to active drugs. For example, in the synthesis of enoxacin, this compound undergoes further chemical transformations to form the active antibiotic compound. The molecular targets and pathways involved vary depending on the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine
  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 3,5-Dichloropyridine

Uniqueness

2,6-Dichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to other isomers like 2-Chloropyridine or 3-Chloropyridine, this compound has two chlorine atoms positioned at the 2 and 6 positions on the pyridine ring, making it more reactive in nucleophilic substitution reactions. This unique reactivity makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

2,6-dichloropyridine
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InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H
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InChI Key

FILKGCRCWDMBKA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC(=C1)Cl)Cl
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Molecular Formula

C5H3Cl2N
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DSSTOX Substance ID

DTXSID2051895
Record name 2,6-Dichloropyridine
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Molecular Weight

147.99 g/mol
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Physical Description

Water or Solvent Wet Solid, White crystalline solid; [Alfa Aesar MSDS]
Record name Pyridine, 2,6-dichloro-
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CAS No.

2402-78-0
Record name 2,6-Dichloropyridine
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Record name 2,6-DICHLOROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-dichloropyridine?

A1: this compound has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A: Yes, researchers frequently utilize techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, , ]

Q3: How is this compound typically synthesized?

A: this compound can be synthesized through various methods: * Direct Chlorination of Pyridine: This method often involves a photochemical reaction of pyridine with chlorine gas, potentially leading to the formation of 2-chloropyridine and this compound. [, ]* Guareschi-Thorpe Cyclization: This classic reaction utilizes β-keto esters and 2-cyanoacetamide, often employing DBU as a base, to create substituted 2,6-dihydroxypyridines, which can be further chlorinated to 2,6-dichloropyridines using POCl3. []* Multi-step synthesis: Starting from different precursors like 2-chloropyridine, researchers have developed multi-step synthetic routes to produce this compound and its derivatives. [, ]

Q4: What types of reactions is this compound known to undergo?

A: this compound serves as a versatile starting material for various transformations, including:* Nucleophilic Substitution: The chlorine atoms can be selectively substituted by nucleophiles like alkoxides, amines, and thiols. This reactivity is influenced by the nature of substituents at the 3-position of the pyridine ring. [, , , ]* Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the introduction of aryl groups to the pyridine ring, facilitating the synthesis of complex molecules like tetraarylpyridines. [, , ]* Halogen Exchange: this compound can undergo halogen exchange reactions, such as with potassium fluoride, to produce 2,6-difluoropyridine. This solvent-free method offers advantages in terms of yield and efficiency compared to previous approaches. []

Q5: What is the role of this compound N-oxide in catalytic reactions?

A: this compound N-oxide often acts as a mild oxidant in various catalytic reactions, particularly those involving ruthenium porphyrin complexes. [, , , , , , ]

Q6: Can you provide an example of a ruthenium porphyrin-catalyzed reaction where this compound N-oxide plays a crucial role?

A: One example is the hydroxylation of alkanes, such as adamantane. Ruthenium porphyrin complexes, in the presence of this compound N-oxide, efficiently catalyze this reaction under mild conditions. This system exhibits high turnover numbers and rates, showcasing the effectiveness of this compound N-oxide as a co-oxidant. []

Q7: Are there any other catalytic applications of this compound N-oxide?

A: Yes, it's also utilized in reactions like:* Remote oxyfunctionalization: This method, utilizing a ruthenium porphyrin catalyst and HBr, targets unactivated carbons in steroids. The reaction can lead to the formation of various hydroxylated and lactonized products. [, ]* Asymmetric epoxidation and cyclopropanation: Chiral ruthenium porphyrins immobilized in mesoporous silica, with this compound N-oxide as the oxidant, can catalyze asymmetric epoxidation of alkenes and intramolecular cyclopropanation reactions. []

Q8: How do structural modifications of this compound affect its reactivity?

A: The presence of electron-withdrawing groups at the 3-position of this compound can significantly impact its reactivity in nucleophilic substitution reactions. These groups enhance the electrophilicity of the 2-chloro position, making it more susceptible to nucleophilic attack and facilitating the synthesis of pyridinophanes. []

Q9: What is known about the material compatibility and stability of polymers containing this compound units?

A: Researchers have synthesized various polymers incorporating this compound units, including polypyridine ethers and poly(ether imide)s. These polymers generally exhibit good solubility in aprotic solvents and demonstrate moderate thermal stability. [, ]

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